

# An In-depth Technical Guide to 6-Bromo-4-methylquinolin-2-ol

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## Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Bromo-4-methylquinolin-2-ol**, and its tautomeric form 6-bromo-4-methyl-2(1H)-quinolinone, are quinoline derivatives of interest in medicinal chemistry and proteomics research. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of **6-Bromo-4-methylquinolin-2-ol**, with a focus on presenting key data and experimental protocols in a clear and accessible format for research and development professionals.

## Molecular Structure and Properties

**6-Bromo-4-methylquinolin-2-ol** exists in a tautomeric equilibrium with its keto form, 6-bromo-4-methyl-2(1H)-quinolinone. The quinolinone form is generally considered to be the more stable tautomer.

Property	Data
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO
Molecular Weight	238.08 g/mol
CAS Number	89446-19-5
IUPAC Name	6-bromo-4-methyl-1H-quinolin-2-one
SMILES	<chem>CC1=CC(=O)NC2=C1C=C(C=C2)Br</chem>
InChI Key	NOQMJGOVUYZKIA-UHFFFAOYSA-N
Appearance	White crystalline product
Melting Point	292-299 °C

## Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

The primary synthetic route to 6-bromo-4-methyl-2(1H)-quinolinone is a variation of the Knorr quinoline synthesis. This involves the acid-catalyzed cyclization of a  $\beta$ -ketoanilide precursor.

## Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone

This protocol is adapted from established literature procedures.

Materials:

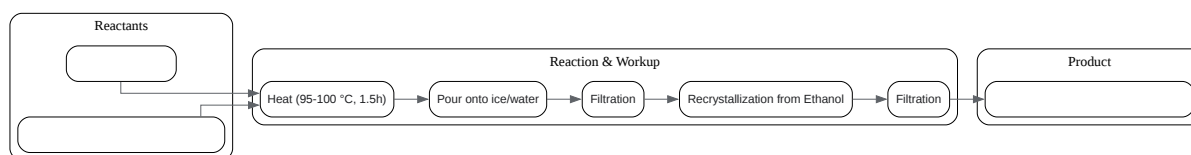
- N-(4-bromophenyl)-3-oxobutamide
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice
- Water (H<sub>2</sub>O)
- Absolute ethanol

Procedure:

- In a suitable reaction vessel, a mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutamide and 6 ml of concentrated sulfuric acid is prepared.
- The mixture is stirred and heated to a temperature of 95-100 °C using a water bath for a duration of 1.5 hours.
- After the reaction is complete, the resulting solution is carefully poured onto a mixture of ice and water. This will cause the product to precipitate out of solution.
- The precipitated white crystalline product is collected by filtration.
- The crude product is then dissolved in 200 ml of absolute ethanol.
- The volume of the ethanolic solution is reduced to 150 ml by evaporation.
- The solution is then chilled to induce crystallization.
- The purified crystals of 6-bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Yield: Approximately 0.71 g (25.6%).

## Synthesis Workflow



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Knorr synthesis workflow for 6-Bromo-4-methyl-2(1H)-quinolinone.

## Spectroscopic Data

Detailed experimental spectroscopic data for **6-Bromo-4-methylquinolin-2-ol** is not readily available in the public domain. However, based on the known structure and data from related compounds, the following characteristic spectral features can be anticipated.

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons (3H) in the 7-8 ppm region. A singlet for the methyl group (3H) around 2.5 ppm. A singlet for the vinyl proton (1H) around 6.5 ppm. A broad singlet for the N-H proton.
<sup>13</sup> C NMR	Carbonyl carbon (C=O) signal around 160-170 ppm. Aromatic and vinyl carbons in the 100-150 ppm region. Methyl carbon signal around 20-25 ppm.
IR Spectroscopy	N-H stretching vibration around 3200-3400 cm <sup>-1</sup> . C=O (amide) stretching vibration around 1650-1680 cm <sup>-1</sup> . C=C and aromatic C-H stretching vibrations in their characteristic regions. C-Br stretching vibration below 700 cm <sup>-1</sup> .
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound.

## Biological Activity and Applications

While specific biological activity data for **6-Bromo-4-methylquinolin-2-ol** is limited, it is identified as a compound for proteomics research. The broader class of quinoline and quinolinone derivatives is well-documented for a variety of pharmacological activities.

## Potential Areas of Investigation

- Antimicrobial Activity: Many quinolone derivatives exhibit potent antibacterial and antifungal properties.

- **Anticancer Activity:** The quinoline scaffold is a core component of several anticancer drugs, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.
- **Enzyme Inhibition:** Given its application in proteomics, this compound may act as a specific inhibitor or probe for certain enzymes.

Further research is required to elucidate the specific biological targets and pharmacological profile of **6-Bromo-4-methylquinolin-2-ol**.

## Conclusion

**6-Bromo-4-methylquinolin-2-ol** is a synthetically accessible quinolinone derivative with potential applications in chemical biology and drug discovery. This technical guide provides a foundational understanding of its molecular properties and a detailed protocol for its synthesis. The lack of extensive public data on its spectroscopic characterization and biological activity highlights an opportunity for further investigation by the scientific community. The information presented herein serves as a valuable resource for researchers aiming to explore the potential of this and related quinoline compounds.

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